molecular formula C14H18BNO5 B1290101 (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid CAS No. 850568-65-9

(1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B1290101
CAS No.: 850568-65-9
M. Wt: 291.11 g/mol
InChI Key: ATIJYIUOXDCYTN-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C14H18BNO5 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery.

Mode of Action

The mode of action of 1-Boc-6-methoxyindole-2-boronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner to an organohalide, allowing the formation of a new carbon-carbon bond. This reaction is facilitated by a palladium catalyst.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 1-Boc-6-methoxyindole-2-boronic acid . This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and polymers. The downstream effects of this pathway depend on the specific compounds being synthesized.

Result of Action

The result of the action of 1-Boc-6-methoxyindole-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.

Action Environment

The action of 1-Boc-6-methoxyindole-2-boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature. For instance, boronic acids can form boronate esters in alkaline conditions, which can affect their reactivity. Additionally, the stability of this compound may be affected by exposure to moisture or heat .

Properties

IUPAC Name

[6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-8-10(20-4)6-5-9(11)7-12(16)15(18)19/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIJYIUOXDCYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624589
Record name [1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-65-9
Record name 1-(1,1-Dimethylethyl) 2-borono-6-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1H-indole-2-boronic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above Boc-indole (3.08 g, 12.5 mmol) and isopropylborate (4.83 mL, 21.9 mmol) are dissolved in anhydrous THF (20 mL) and the solution is cooled at 0° C. While stirring, LDA (12.5 mL, 1.5 M mono-THF complex in cyclohexane, 18.7 mmol) is added dropwise. The mixture is stirred at 0° C. for 15 min and then room temperature for 0.5 h, followed by the addition of HCl (6 N, 3.0 mL, 18 mmol) in an ice-water bath. The organic solvent is removed in vacuo and the residue is suspended in H2O (100 mL) and acidified with HCl (6 N) to pH 4˜5. The precipitate is collected via filtration and washed with water and hexanes and dried in air to provide 1-Boc-6-methoxyindole-2-boronic acid (3.38 g, 93%).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

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